![molecular formula C14H15NO2S B1379940 benzyl (2S)-2 amino-3-(thiophene-2-yl)propanoate CAS No. 755733-01-8](/img/structure/B1379940.png)
benzyl (2S)-2 amino-3-(thiophene-2-yl)propanoate
Overview
Description
Benzyl (2S)-2 amino-3-(thiophene-2-yl)propanoate, also known as benzylthiopropanoic acid or BTP, is an organic compound with the molecular formula C9H11NO2S. BTP is a derivative of thiophene, a five-membered aromatic heterocycle containing one sulfur atom. It is a colorless solid that is soluble in organic solvents. BTP has been studied extensively due to its unique properties and potential applications in various fields.
Scientific Research Applications
Functional Modification of Polymers
A study by Aly and El-Mohdy (2015) demonstrated the use of amine compounds, including 2-amino-3-(thiophene-2-yl)propanoate derivatives, in the functional modification of polyvinyl alcohol/acrylic acid hydrogels prepared by γ-radiation. These modifications aimed at creating polymers with enhanced swelling properties and thermal stability for potential medical applications. The amine-treated polymers exhibited increased antibacterial and antifungal activities, highlighting their potential in medical device coatings and drug delivery systems (Aly & El-Mohdy, 2015).
Synthesis of Heterocyclic Compounds
Research on synthesizing heterocyclic compounds, such as benzothiophene derivatives, has shown that thiophene-based amines like benzyl (2S)-2-amino-3-(thiophene-2-yl)propanoate play a crucial role in creating molecules with potential pharmaceutical applications. For instance, the synthesis of 2-aryl-3-substituted benzo[b]thiophenes involves aromatic nucleophilic substitution reactions where thiophene-based amines could serve as key intermediates. These compounds are of interest due to their selective estrogen receptor modulator activities, among other pharmaceutical properties (David et al., 2005).
Antibacterial and Antifungal Activities
Another study on the synthesis and transformation of tetrahydrobenzo[thieno] derivatives, including 2-substituted tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,3]oxazines, revealed the potential of using thiophene-based amines for creating compounds with significant biological activities. These newly synthesized compounds showed promising antibacterial and antifungal properties, suggesting their utility in developing new antimicrobial agents (El-Ahl et al., 2003).
Molecular Docking Studies
Molecular docking studies have employed thiophene-based compounds to explore their interactions with biological targets. For instance, benzyl N-[1-(thiophen-2-yl)ethylidene]hydrazinecarbodithioate has been studied for its structural properties and potential interactions with biological molecules, which could guide the design of therapeutically relevant compounds (Chan et al., 2003).
properties
IUPAC Name |
benzyl (2S)-2-amino-3-thiophen-2-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c15-13(9-12-7-4-8-18-12)14(16)17-10-11-5-2-1-3-6-11/h1-8,13H,9-10,15H2/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQORABHOVFSIG-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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